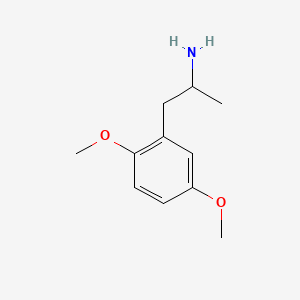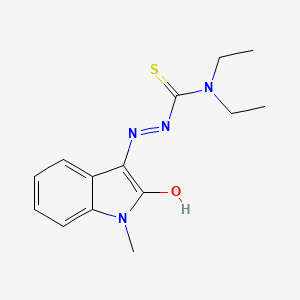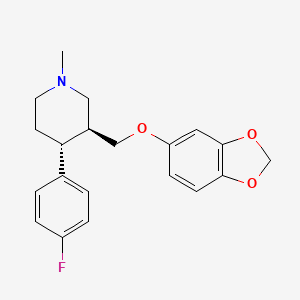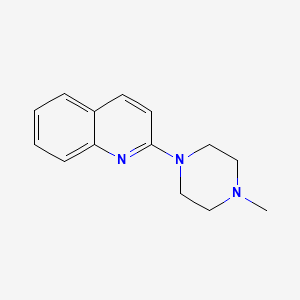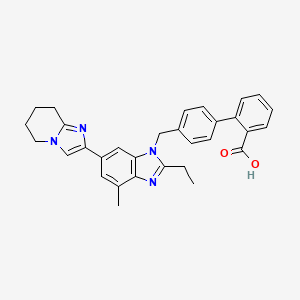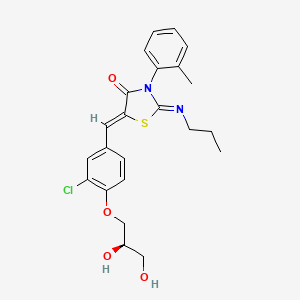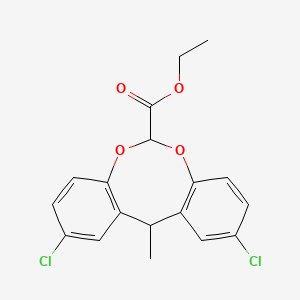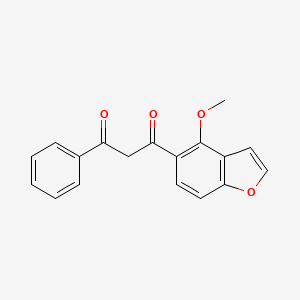![molecular formula C28H25NaO9 B1679115 sodium (Z)-2-(1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-4-oxo-3-[(3,4,5-trimethoxyphenyl)methyl]but-2-enoate CAS No. 162412-70-6](/img/structure/B1679115.png)
sodium (Z)-2-(1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-4-oxo-3-[(3,4,5-trimethoxyphenyl)methyl]but-2-enoate
Descripción general
Descripción
PD-156707 is an endothelin A receptor-selective antagonist.
Aplicaciones Científicas De Investigación
PD-156707: Scientific Research Applications
PD-156707, also known as sodium (Z)-2-(1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-4-oxo-3-[(3,4,5-trimethoxyphenyl)methyl]but-2-enoate, is a synthetic compound with a variety of applications in scientific research. Below is a comprehensive analysis of its unique applications across different fields:
Cardiovascular Research: PD-156707 is a potent and selective antagonist of the Endothelin A (ET-A) receptor . It has been utilized in cardiovascular research to study the role of ET-A receptors in conditions such as hypertension and heart failure. By inhibiting the ET-A receptor-mediated Ca²⁺ mobilization, researchers can explore the therapeutic potential of PD-156707 in treating cardiovascular diseases.
Pulmonary Hypertension: The compound has shown efficacy in disease models of pulmonary hypertension . It helps in understanding the pathophysiology of this condition and in the development of new treatments. PD-156707’s ability to block ET-A receptors can reduce the progression of pulmonary vascular remodeling and improve patient outcomes.
Oncology: In cancer research, PD-156707’s role as an ET-A receptor antagonist can be significant in studying tumor growth and metastasis. Endothelin receptors are implicated in the proliferation and migration of cancer cells, and PD-156707 can help in elucidating these mechanisms.
Renal Physiology: PD-156707 can be applied in renal physiology to investigate the effects of endothelin on kidney function and blood pressure regulation. Its selective inhibition of ET-A receptors is valuable for studying renal vasoconstriction and fluid balance.
Neurology: The compound’s effects on endothelin receptors make it a useful tool in neurology research, particularly in the context of cerebral ischemia and stroke. PD-156707 can aid in understanding the neuroprotective strategies against ischemic brain injury.
Dermatology: PD-156707 has potential applications in dermatology, especially in the study of skin disorders involving melanocytes. Since endothelin receptors play a role in melanocyte function, PD-156707 can contribute to research on pigmentation diseases.
Gastroenterology: In gastroenterology, PD-156707 can be used to study the role of endothelin in gastrointestinal motility and disorders. Its antagonistic action on ET-A receptors may provide insights into treatments for conditions like irritable bowel syndrome.
Pharmacological Tool: As a pharmacological tool, PD-156707 is instrumental in defining the physiological and pathological roles of endothelin A receptors . It is used in various bioassays to understand receptor functions and signaling pathways.
Mecanismo De Acción
Target of Action
PD-156707, also known as sodium (Z)-2-(1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-4-oxo-3-[(3,4,5-trimethoxyphenyl)methyl]but-2-enoate, is a potent, orally active, nonpeptide antagonist of the endothelin A (ETA) receptor subtype . The compound is highly selective for the ETA receptor (ETAR) and inhibits the binding of [125I]-ET-1 to cloned human ETAR and ETBR with Ki values of 0.17 and 133.8 nM, respectively .
Mode of Action
PD-156707 antagonizes ET-1-stimulated phosphoinositide hydrolysis in Ltk- cells expressing cloned human ETAR with an IC50 value of 2.4 nM . This indicates that PD-156707 interacts with its target, the ETA receptor, to inhibit the binding of endothelin-1 (ET-1), thereby preventing the subsequent biochemical reactions triggered by ET-1.
Biochemical Pathways
The primary biochemical pathway affected by PD-156707 is the phosphoinositide pathway. By antagonizing ET-1-stimulated phosphoinositide hydrolysis, PD-156707 prevents the production of secondary messengers like inositol trisphosphate (IP3) and diacylglycerol (DAG) that are involved in various cellular processes, including the regulation of intracellular calcium levels .
Pharmacokinetics
It is known that pd-156707 is orally active , suggesting good bioavailability.
Result of Action
PD-156707 inhibits vasoconstriction in isolated blood vessels mediated by ETAR (rabbit femoral artery) and ETBR (rabbit pulmonary artery) with pA2 values of 7.5 and 4.7, respectively . When administered orally to rats, PD-156707 blocked subsequent ETAR-mediated pressor responses in vivo but had no effect on ETBR-mediated dilator responses . This indicates that PD-156707 can effectively block the vasoconstrictive effects of ET-1 in vivo.
Propiedades
IUPAC Name |
sodium;(Z)-2-(1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-4-oxo-3-[(3,4,5-trimethoxyphenyl)methyl]but-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26O9.Na/c1-32-19-8-5-17(6-9-19)26(29)20(11-16-12-23(33-2)27(35-4)24(13-16)34-3)25(28(30)31)18-7-10-21-22(14-18)37-15-36-21;/h5-10,12-14H,11,15H2,1-4H3,(H,30,31);/q;+1/p-1/b25-20-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHQEGFYBMZQGM-RKVLWQGQSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(=C(C2=CC3=C(C=C2)OCO3)C(=O)[O-])CC4=CC(=C(C(=C4)OC)OC)OC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C(=C(/C2=CC3=C(C=C2)OCO3)\C(=O)[O-])/CC4=CC(=C(C(=C4)OC)OC)OC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25NaO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635455 | |
| Record name | Sodium;(Z)-2-(1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-4-oxo-3-[(3,4,5-trimethoxyphenyl)methyl]but-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
sodium (Z)-2-(1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-4-oxo-3-[(3,4,5-trimethoxyphenyl)methyl]but-2-enoate | |
CAS RN |
162412-70-6 | |
| Record name | Sodium;(Z)-2-(1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-4-oxo-3-[(3,4,5-trimethoxyphenyl)methyl]but-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PD-156707 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



